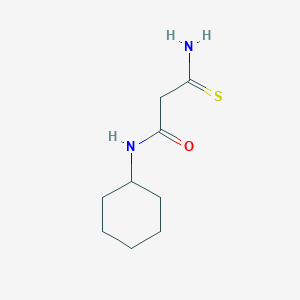

3-amino-N-cyclohexyl-3-thioxopropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclohexyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRLOJIPKHGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363466 | |

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-95-0 | |

| Record name | 3-amino-N-cyclohexyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Modification of the N Cyclohexyl Ring:the Cyclohexyl Group is a Bulky, Lipophilic Moiety That Significantly Influences the Compound S Interaction with Biological Targets.

Substitution: Introducing substituents onto the cyclohexyl ring can modulate lipophilicity, steric bulk, and the potential for additional interactions. For instance, adding polar groups like hydroxyl (-OH) or amino (-NH2) could increase hydrophilicity and introduce new hydrogen bonding opportunities. Conversely, adding small alkyl groups could fine-tune steric interactions within a binding pocket.

Ring Variation: Replacing the cyclohexyl ring with other cyclic or aromatic systems can drastically alter the compound's binding mode and selectivity. A phenyl ring, for example, would introduce potential for π-π stacking interactions, while a smaller cyclopropyl (B3062369) or a larger cycloheptyl ring would alter the steric profile.

Alterations to the Propanamide Linker:the Three Carbon Backbone Provides Specific Spacing and Conformational Flexibility.

Homologation/Shortening: Modifying the length of the alkyl chain can alter the distance between the key functional groups, which is often critical for optimal receptor engagement.

Introduction of Rigidity: Incorporating double bonds or small rings into the linker can restrict conformational freedom. This can lead to a more potent compound if the locked conformation is the bioactive one, but may also lead to a loss of activity if flexibility is required for binding.

Modification of the Aminothioxoamide Group:this Functional Group is Critical Due to Its Hydrogen Bonding Capacity and Potential for Metal Coordination.

Impact of Specific Structural Modifications on Efficacy and Receptor Selectivity

While direct data for 3-amino-N-cyclohexyl-3-thioxopropanamide is limited, studies on related N-cyclohexyl amides and thioamide-containing molecules provide valuable insights into how specific modifications can affect efficacy and selectivity. nih.gov

The N-Cyclohexyl Moiety: The presence and conformation of the cyclohexyl ring are often critical for receptor affinity. In a series of 1,3-cyclohexyl amide derivatives developed as mGluR5 negative allosteric modulators, the trans configuration of the substituents on the cyclohexyl ring was found to be crucial for activity. nih.gov The bulky nature of the cyclohexyl group can enhance binding by occupying a large hydrophobic pocket in a receptor. Docking analyses of other cyclohexyl-containing inhibitors have shown that this ring often fits into hydrophobic regions of binding sites. acs.org Altering its connection point or stereochemistry can lead to significant changes in binding affinity and selectivity.

The Thioamide Group: The thioamide functional group (-CSNH2) has distinct electronic and steric properties compared to an amide (-CONH2). The sulfur atom is larger, more polarizable, and a weaker hydrogen bond acceptor than oxygen. These differences can lead to altered binding interactions. In some cases, a thioamide substitution can enhance selectivity for a specific receptor subtype by disfavoring binding to others where a strong hydrogen bond to an oxygen atom is critical. Furthermore, thioamides have been explored as stable, sulfur-based metal-binding pharmacophores for metalloenzymes. nih.gov

Substituents on Aromatic Rings (in Analogs): In related structures where the cyclohexyl is replaced by a phenyl ring, substitutions on the aromatic ring have shown predictable effects. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with polar residues in a binding site. The position of these substituents (ortho, meta, para) is also critical, as it dictates the vector and nature of the interaction.

The following table summarizes the potential impact of structural modifications based on general principles observed in analogous compounds.

| Structural Modification | Rationale | Potential Impact on Efficacy & Selectivity | Reference Analogs |

| Substitution on Cyclohexyl Ring | Modulate lipophilicity and steric fit. | Introduction of polar groups may increase water solubility but decrease binding in hydrophobic pockets. Bulky groups may enhance or clash with receptor sites. | Cyclohexylcarbamic Acid Esters acs.org |

| Replacement of Cyclohexyl Ring | Explore different hydrophobic and electronic interactions. | Aromatic rings can introduce π-stacking; smaller rings may improve fit in constrained pockets, potentially altering selectivity. | N-Substituted Quinoxaline-2-Carboxamides core.ac.uk |

| Amide to Thioamide Switch | Alter H-bonding capacity and electronic character. | May increase lipophilicity and membrane permeability. Can change selectivity by altering key H-bond interactions. | Macrocyclic Peptides nih.gov |

| Modification of Terminal Amine | Change H-bond donor capacity and steric bulk. | N-alkylation removes H-bond donors and increases lipophilicity, which can drastically alter binding requirements. | General Amide/Thioamide SAR |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to build predictive models that correlate the chemical structure of compounds with their biological activity. For a series of analogs of this compound, QSAR could be a powerful tool to guide the synthesis of new, more potent derivatives and to prioritize compounds for biological testing.

The general workflow for a QSAR study involves:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

Common types of descriptors used in QSAR studies that would be relevant for this class of compounds include:

| Descriptor Class | Description | Examples |

| Constitutional (1D/2D) | Describe the atomic composition and connectivity of the molecule. | Molecular Weight, Atom Count, Bond Count, Topological Polar Surface Area (TPSA). |

| Physicochemical (2D) | Quantify properties like lipophilicity and electronic distribution. | LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment. |

| Steric (3D) | Describe the three-dimensional shape and bulk of the molecule. | Molecular Volume, Surface Area, Principal Moments of Inertia. |

| Quantum Chemical (3D) | Derived from quantum mechanics calculations, describing electronic properties. | HOMO/LUMO energies, Atomic Charges, Electrostatic Potential. |

For thioamide-containing compounds, QSAR models have been successfully developed. For example, a study on novel triazole compounds containing a thioamide group used descriptors such as the change in total energy (DELH) and molecular volume (V) to build a predictive model for antifungal activity using MLR. nih.gov More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobic/hydrophilic character are favorable or unfavorable for activity, providing intuitive guidance for new designs. researchgate.net

Ligand Binding Studies and Protein Interaction Analysis

Understanding how this compound and its derivatives interact with their protein targets at a molecular level is fundamental to explaining their biological effects. This is achieved through various ligand binding and protein interaction analyses.

While specific binding data for this compound is not available, its structural features suggest potential interactions with certain classes of proteins.

Chemoreceptors: Many chemoreceptors, such as G-protein coupled receptors (GPCRs), possess binding pockets that accommodate small molecules. The binding would likely be driven by a combination of hydrophobic interactions involving the cyclohexyl ring and hydrogen bonds involving the amide and thioamide functionalities. The specificity would be determined by the precise shape, size, and pattern of polar/nonpolar regions within the receptor's binding site.

Iron(III) Porphine Complexes: The thioamide group contains a soft sulfur donor atom, which has an affinity for transition metals. Iron(III) porphyrins, the core of heme proteins, are known to coordinate with various axial ligands. nih.govresearchgate.net Functionally substituted thioamides can coordinate with transition metals through either their thionic (=S) or thiol (-SH) tautomeric forms. ucj.org.ua It is plausible that the sulfur atom of the thioxo group in this compound could act as an axial ligand, coordinating directly to the iron(III) center of a porphyrin. This interaction could modulate the electronic properties and reactivity of the heme center. Studies have shown that hydrogen-bonding interactions in the secondary coordination sphere can trigger spin-state changes in iron(III) porphyrin complexes, a mechanism that could also be influenced by the binding of a thioamide ligand. nih.gov

Ligand binding to a protein is a dynamic process that often results in conformational changes in both the ligand and the protein target. researchgate.net This "induced fit" mechanism is essential for biological function. For a flexible molecule like this compound, the propanamide linker and the cyclohexyl ring allow for considerable conformational freedom. Upon entering a binding site, the molecule would likely adopt a specific low-energy conformation that maximizes favorable interactions with the protein.

Simultaneously, the protein target may undergo conformational adjustments to accommodate the ligand. These changes can range from small side-chain rearrangements to larger movements of entire domains, ultimately leading to the activation or inhibition of the protein's function. Techniques like X-ray crystallography of the protein-ligand complex or NMR spectroscopy can provide experimental evidence of these conformational changes.

The strength of the interaction between a ligand and its target is quantified by its binding affinity (e.g., Kd, Ki, or IC50). Computational methods like protein-ligand docking are widely used to predict the binding pose of a ligand in a protein's active site and to estimate the binding affinity.

Docking programs use scoring functions to calculate a "docking score," which is an estimate of the binding free energy. Lower (more negative) scores generally indicate a more favorable binding interaction. These scores are based on terms that approximate the energetic contributions of various interactions, such as:

Van der Waals interactions: Between the ligand and protein atoms.

Electrostatic interactions: Between charged or polar groups.

Hydrogen bonds: A key directional interaction.

Desolvation penalty: The energy required to remove water molecules from the ligand and the binding site.

For a series of this compound analogs, molecular docking could be used to rationalize observed SAR and to predict the affinity of novel, un-synthesized compounds. researchgate.netmdpi.comresearchgate.net The results are often presented in a table comparing the docking scores and key interactions for different ligands.

Hypothetical Docking Results for Analogs

| Compound ID | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Parent | This compound | -7.5 | H-bond (amine) with Asp102; Hydrophobic (cyclohexyl) with Leu50, Val80. |

| Analog 1 | Cyclohexyl → Phenyl | -8.2 | π-π stacking with Phe120; H-bond (amine) with Asp102. |

| Analog 2 | Thioamide → Amide | -7.1 | Stronger H-bond (amide O) with Ser105; Hydrophobic (cyclohexyl) with Leu50, Val80. |

| Analog 3 | 4-OH on Cyclohexyl | -7.8 | Additional H-bond (OH) with Glu150; Hydrophobic (cyclohexyl) with Leu50, Val80. |

This table is for illustrative purposes only and does not represent actual experimental data.

Such analyses, combining computational predictions with experimental binding assays, are essential for a comprehensive understanding of the molecular interactions driving the biological activity of this compound and its derivatives.

Iv. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can be used to predict a variety of properties of 3-amino-N-cyclohexyl-3-thioxopropanamide, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. From these, reactivity descriptors such as electronegativity, hardness, and softness can be determined to predict how the molecule might react with other chemical species.

Ab Initio Methods for Molecular Interactions and Adsorption Mechanisms

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods can be employed to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and other molecules or surfaces. This is particularly useful for understanding potential adsorption mechanisms onto materials, which is crucial for applications in areas like corrosion inhibition or materials science.

Computational Elucidation of Reaction Mechanisms and Activation Barriers

Quantum chemical calculations, including both DFT and ab initio methods, can be utilized to map out the potential energy surface of a chemical reaction involving this compound. This allows for the elucidation of reaction mechanisms by identifying transition states and intermediates. Furthermore, these calculations can determine the activation barriers for different reaction pathways, providing insights into the kinetics and feasibility of a particular transformation.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques use classical mechanics to simulate the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the flexible cyclohexyl and propanamide groups of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule and the dynamics of its interactions with solvent molecules or other solutes. This provides a deeper understanding of its behavior in different environments.

Homology Modeling for Protein-Ligand Interaction Prediction

If this compound were to be investigated as a potential ligand for a protein target for which no experimental structure exists, homology modeling could be employed. This technique involves building a three-dimensional model of the target protein based on the known structure of a homologous protein. The resulting model can then be used in molecular docking simulations to predict the binding mode and affinity of this compound to the protein, guiding further drug discovery efforts.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME)

No publicly available data from in silico studies on the ADME properties or drug-likeness of this compound could be located. Such studies would typically involve the use of computational models to predict parameters like absorption, distribution, metabolism, excretion, and potential toxicity, as well as adherence to established criteria for drug-like molecules, such as Lipinski's rule of five. Without specific research, no data table can be provided.

Computational Structure-Activity Relationship (SAR) Mapping

No computational SAR mapping studies for this compound have been identified in the searched literature. A computational SAR study would analyze a series of related compounds to determine how specific structural features influence their biological activity, often using techniques like 3D-QSAR (Quantitative Structure-Activity Relationship). This information is crucial for optimizing lead compounds in drug discovery. In the absence of such a study for this specific compound and its analogs, no detailed findings or data table can be presented.

V. Biological Activity and Mechanism of Action Research

Anticancer Research Applications

No peer-reviewed articles or research data were identified that investigated the anticancer properties of 3-amino-N-cyclohexyl-3-thioxopropanamide.

In Vitro Cytotoxicity and Antiproliferative Activity against Human Cancer Cell Lines (e.g., MDA-MB-231, HCT116, SNB-75, A549)

There are no available studies reporting on the in vitro cytotoxic or antiproliferative effects of this compound against the specified human cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), SNB-75 (central nervous system cancer), or A549 (lung cancer).

Enzyme Inhibition Studies in Oncological Contexts (e.g., MMP9)

No research could be found on the effects of this compound on enzyme activity in oncological contexts. Specifically, there are no studies indicating that it acts as an inhibitor of Matrix Metalloproteinase-9 (MMP9), an enzyme often implicated in tumor invasion and metastasis.

Antimicrobial Research Applications

Investigations into the potential antimicrobial applications of this compound have not been reported in the available scientific literature.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

There is a lack of data on the antibacterial properties of this compound. No studies were found that tested its efficacy against common Gram-positive bacteria like Staphylococcus aureus or Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Antifungal and Antimycobacterial Efficacy

Similarly, the potential antifungal or antimycobacterial activities of this compound have not been documented in published research. Studies on related compounds containing cyclohexyl moieties have explored antimycobacterial properties, but this specific molecule remains uninvestigated in this regard. nih.gov

Elucidation of Antimicrobial Mechanisms of Action (e.g., Membrane Disruption, Biofilm Formation Suppression)

The antimicrobial properties of compounds structurally related to this compound, particularly those containing a thioamide moiety, have been a subject of scientific inquiry. The mechanisms by which such compounds exert their antimicrobial effects are thought to be multifaceted. One of the proposed mechanisms is the disruption of the microbial cell membrane. The lipophilic nature of the cyclohexyl group, combined with the chemical reactivity of the thioamide group, may facilitate the insertion of the molecule into the lipid bilayer of bacterial membranes. This insertion can lead to a loss of membrane integrity, resulting in the leakage of essential intracellular components and ultimately cell death.

Another potential mechanism of action is the suppression of biofilm formation. Biofilms are structured communities of microbial cells embedded in a self-produced matrix of extracellular polymeric substances, which offer protection against antimicrobial agents. Compounds that can interfere with the signaling pathways that regulate biofilm formation or disrupt the integrity of the biofilm matrix are of significant interest. While direct studies on this compound's effect on biofilms are not extensively documented, the general class of thioamide-containing molecules has been investigated for such properties.

Inhibition of Microbial Biosynthesis Enzymes (e.g., InhA, DHPS)

Research into the antimicrobial action of thioamides has identified key microbial enzymes as potential targets. One such enzyme is the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. Thioamide-containing drugs are known to be pro-drugs that are activated by a bacterial monooxygenase to form a covalent adduct with NAD+, which then potently inhibits InhA. It is plausible that this compound or its derivatives could act as direct inhibitors of InhA, a mechanism that would bypass the need for activation and could be effective against drug-resistant bacterial strains. Some studies have identified direct InhA inhibitors that feature a cyclohexyl ring, suggesting that this structural element can be accommodated in the enzyme's active site.

Another critical enzyme in microbial metabolism is dihydropteroate (B1496061) synthase (DHPS), which is involved in the folate biosynthesis pathway. patsnap.com This pathway is essential for the synthesis of nucleic acids and some amino acids in bacteria, making DHPS a well-established target for sulfonamide antibiotics. patsnap.com These drugs act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). patsnap.com While specific studies on the inhibition of DHPS by this compound are limited, the exploration of novel chemical scaffolds for DHPS inhibition is an active area of research. patsnap.com

Other Biological Activities and Pharmacological Relevance

Enzyme Inhibition beyond Antimicrobial/Anticancer Contexts (e.g., Dihydrofolate Reductase)

The inhibitory potential of N-cyclohexyl-containing compounds extends beyond microbial enzymes. Dihydrofolate reductase (DHFR) is a crucial enzyme in both prokaryotes and eukaryotes, responsible for regenerating tetrahydrofolate from dihydrofolate. mdpi.com This process is vital for the synthesis of nucleotides and amino acids. mdpi.com While DHFR is a target for antimicrobial and anticancer drugs, research has also explored the inhibition of DHFR from various organisms for other therapeutic purposes. Studies on a series of antifolate compounds have shown that derivatives containing a cyclohexyl group can be potent inhibitors of DHFR from organisms such as Enterococcus faecalis. patsnap.com For instance, a compound with a cyclohexyl moiety (OSU15) exhibited a strong inhibitory constant (Ki) of 2.7 nM against E. faecalis DHFR. patsnap.com

Receptor Agonism/Antagonism Studies (e.g., Chemokine Receptor 2 (CXCR2), mGluR5, GLP-1 Receptor)

The structural motifs present in this compound suggest potential interactions with various cell surface receptors.

Chemokine Receptor 2 (CXCR2): This receptor plays a significant role in inflammatory responses by mediating the migration of neutrophils to sites of inflammation. nih.gov Consequently, CXCR2 antagonists are being investigated as potential anti-inflammatory therapeutics. nih.gov The development of small molecule antagonists for CXCR2 has explored a variety of chemical scaffolds. While a direct link to this compound has not been established, the diverse structures of known CXCR2 antagonists suggest that novel chemotypes are continuously being explored. nih.gov

Metabotropic Glutamate Receptor 5 (mGluR5): As a key receptor in the central nervous system, mGluR5 is involved in modulating neuronal excitability and synaptic plasticity. Antagonists of mGluR5 are being studied for their potential in treating various neurological and psychiatric disorders. The discovery of non-competitive antagonists has been a significant advancement in this field.

Glucagon-Like Peptide-1 (GLP-1) Receptor: This receptor is a major target in the treatment of type 2 diabetes and obesity. Research has shown that single-atom substitution of oxygen with sulfur to create a thioamide in the backbone of GLP-1 can significantly increase its stability against degradation by dipeptidyl peptidase 4 (DPP-4) while maintaining receptor activation. nih.gov This indicates that the thioamide moiety can be a beneficial modification in GLP-1 receptor agonists. nih.gov

Plant Physiology Regulation (e.g., Herbicide Safeners, Plant Growth Regulators)

Compounds containing a cyclohexyl group have been investigated for their effects on plant physiology. Certain cyclohexyl compounds have demonstrated the ability to stimulate plant growth. For example, cyclohexanecarboxylic acid and cyclohexylacetic acid have been shown to significantly increase pod production in bush bean plants. nih.gov The effectiveness of these compounds appears to be related to the presence of a saturated six-carbon ring with a single carboxyl group attached directly or via a short methylene (B1212753) bridge. nih.gov

Additionally, various chemical compounds are used as herbicide safeners to protect crop plants from herbicide injury without compromising weed control. researchgate.net These safeners often act by inducing the expression of enzymes involved in herbicide detoxification, such as glutathione (B108866) S-transferases and cytochrome P450 monooxygenases. adelphi.edu The chemical structures of herbicide safeners are diverse, and the N-cyclohexyl and thioamide moieties represent potential components for the design of new safener molecules.

Role in Polyamine Metabolism and Growth Inhibition

Polyamines are essential for cell growth and proliferation, and their metabolism is a target for therapeutic intervention in various diseases, including cancer. nih.gov The inhibition of polyamine biosynthesis can lead to growth arrest. While direct evidence for the role of this compound in polyamine metabolism is not available, related compounds have been studied. For instance, cyclohexylamine (B46788) has been reported to cause partial inhibition of amoebic growth, although its mechanism of action and direct link to polyamine synthesis inhibition require further elucidation. nih.gov The development of polyamine analogues is an active area of research for depleting intracellular polyamine pools and inhibiting cell proliferation. nih.gov

Data Tables

Table 1: Investigated Biological Activities and Potential Targets

| Biological Activity Category | Specific Target/Process | Relevant Structural Moiety | Observed or Potential Effect |

| Antimicrobial | Microbial Cell Membrane | Thioamide, N-cyclohexyl | Membrane Disruption |

| Biofilm Formation | Thioamide | Suppression | |

| InhA | Thioamide, N-cyclohexyl | Inhibition | |

| DHPS | Thioamide | Potential Inhibition | |

| Enzyme Inhibition | Dihydrofolate Reductase (DHFR) | N-cyclohexyl | Inhibition |

| Receptor Modulation | CXCR2 | N-cyclohexyl | Potential Antagonism |

| mGluR5 | Thioamide | Potential Antagonism | |

| GLP-1 Receptor | Thioamide | Agonism, Increased Stability | |

| Plant Physiology | Plant Growth | N-cyclohexyl | Stimulation |

| Herbicide Safening | N-cyclohexyl, Thioamide | Potential Safener Activity | |

| Growth Inhibition | Polyamine Metabolism | N-cyclohexyl | Potential Inhibition |

Table 2: Examples of Related Compounds and Their Studied Activities

| Compound/Derivative Class | Biological Activity | Organism/System | Reference |

| Cyclohexyl-containing antifolates | DHFR Inhibition | Enterococcus faecalis | patsnap.com |

| Thioamide-modified GLP-1 | GLP-1 Receptor Agonism | In vitro assays | nih.gov |

| Cyclohexanecarboxylic acid | Plant Growth Stimulation | Phaseolus vulgaris | nih.gov |

| Cyclohexylamine | Growth Inhibition | Acanthamoeba culbertsoni | nih.gov |

| Direct InhA inhibitors with cyclohexyl ring | InhA Inhibition | Mycobacterium tuberculosis |

Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Modulating Biological Activity and Selectivity

The rational design of analogs of 3-amino-N-cyclohexyl-3-thioxopropanamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies involve modification of the three main structural components: the N-cyclohexyl group, the propanamide backbone, and the aminothioxoamide moiety.

Vii. Future Directions and Research Perspectives

Emerging Synthetic Strategies for Complex Thioamide Architectures

The synthesis of complex thioamides is an evolving field, with new methodologies offering greater efficiency and molecular diversity. Future research into 3-amino-N-cyclohexyl-3-thioxopropanamide and its derivatives could leverage these advanced synthetic strategies to create libraries of related compounds for biological screening.

Recent developments have focused on moving beyond traditional thionation reagents to more direct and versatile methods. researchgate.net Key emerging strategies that could be applied to the synthesis of novel analogs of this compound include:

Elemental Sulfur-Based Methods: The use of elemental sulfur as a sulfur source is an attractive and environmentally friendly approach. mdpi.com These methods often involve multi-component reactions, which allow for the rapid assembly of complex molecules from simple precursors. researchgate.net For instance, a direct approach could involve the reaction of amines with nitroalkanes and elemental sulfur. researchgate.net

Catalyst- and Solvent-Free Synthesis: Green chemistry principles are increasingly being applied to thioamide synthesis. Catalyst- and solvent-free protocols, some of which can proceed in water, offer a more sustainable route to these compounds. mdpi.com

Decarboxylative Thioamidation: The use of α-keto carboxylic acids, amines, and sulfur provides a site-selective method to access thioamides with broad functional group tolerance. mdpi.com

Copper-Catalyzed Synthesis: For the synthesis of chiral thioamide-containing peptides, copper catalysts have been shown to be effective in preserving the stereochemistry of the substrates. mdpi.com

These advanced synthetic methods could be pivotal in generating a diverse range of derivatives of this compound, enabling a thorough investigation of their structure-activity relationships.

Advanced Computational Approaches in Structure-Based Drug Design and Materials Science

Computational methods have become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. taylorandfrancis.com For a molecule like this compound, where experimental data is scarce, in silico techniques can provide valuable insights into its potential biological activity and guide further research.

The primary computational approaches are categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com SBDD is employed when the 3D structure of the biological target is known, while LBDD relies on the knowledge of other molecules that bind to the target. taylorandfrancis.com

Potential applications of computational methods for this compound include:

Molecular Docking: This technique can predict the preferred binding orientation of this compound to a specific biological target, helping to elucidate its potential mechanism of action. rroij.com

Virtual Screening: Large libraries of compounds can be computationally screened to identify molecules with a high probability of binding to a target of interest. rroij.com This could be used to identify potential protein targets for this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, providing insights for the design of more potent analogs. rroij.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed understanding of the dynamic interactions between a ligand and its target protein, offering insights into binding affinity and conformational changes. rroij.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug discovery by enabling predictive modeling for pharmacological activities, ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling, and molecular property forecasting. taylorandfrancis.com

These computational tools can significantly de-risk and expedite the exploration of the therapeutic potential of this compound.

Exploration of Novel Biological Targets and Therapeutic Applications for this compound

The thioamide functional group is present in a variety of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.net This suggests that this compound could be a promising candidate for investigation across multiple therapeutic areas.

Potential therapeutic applications to be explored include:

Anticancer Activity: Thioamide-containing compounds have been developed as inhibitors of various enzymes implicated in cancer, such as sirtuin 2 (SIRT2). nih.gov The antiproliferative activity of this compound could be evaluated against various cancer cell lines.

Antimicrobial Activity: Thioamides are known for their antibacterial and antifungal properties. nih.gov For example, ethionamide (B1671405) is a prodrug used in the treatment of tuberculosis. nih.gov The potential of this compound to inhibit the growth of pathogenic bacteria and fungi warrants investigation.

Antiviral Activity: The versatility of the thioamide group extends to the development of antiviral agents. researchgate.net Screening for activity against a panel of viruses could uncover novel therapeutic uses.

Enzyme Inhibition: Thioamides can act as inhibitors of various enzymes, including ureases and kinases. nih.gov Identifying the specific enzyme targets of this compound could lead to the development of targeted therapies.

Neurodegenerative Diseases: Some thioamide-containing compounds have been investigated for their potential in treating neurodegenerative conditions. nih.gov The exploration of 14-3-3 proteins as novel pharmacological targets in neurodegenerative diseases presents an interesting avenue for research. nih.gov

A systematic screening of this compound against a diverse range of biological targets is a crucial next step in elucidating its therapeutic potential.

Development of Structure-Guided Design Principles for Enhanced Potency and Selectivity

Structure-guided design is a powerful strategy for optimizing the pharmacological properties of a lead compound. nih.gov By understanding the interactions between a molecule and its biological target at an atomic level, rational modifications can be made to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

For this compound, a structure-guided design approach would involve:

Identification of a Biological Target: The initial step is to identify a specific enzyme or receptor that interacts with the compound.

Determination of the Co-crystal Structure: Obtaining the 3D structure of the compound bound to its target, for example through X-ray crystallography, provides a detailed map of the binding interactions.

Rational Design of Analogs: Based on the structural information, new analogs can be designed to enhance favorable interactions and minimize unfavorable ones. For example, modifying the cyclohexyl ring or the amino group could lead to improved binding affinity.

Synthesis and Biological Evaluation: The designed analogs are then synthesized and tested to determine their potency and selectivity.

This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates. The substitution of an amide with a thioamide has been shown to improve the proteolytic stability of peptides, converting good substrates into potent inhibitors. nih.gov This principle could be applied to enhance the therapeutic properties of peptide-based drugs by incorporating a structure similar to this compound.

Table 1: Potential Research Directions for this compound

| Research Area | Focus | Methodologies | Potential Outcomes |

|---|---|---|---|

| Synthetic Chemistry | Development of novel analogs | Multi-component reactions, catalyst-free synthesis, elemental sulfur-based methods | Creation of a compound library for SAR studies |

| Computational Chemistry | Prediction of biological activity and targets | Molecular docking, virtual screening, QSAR, MD simulations, AI/ML | Identification of potential biological targets and optimization of the lead structure |

| Pharmacology | Exploration of therapeutic applications | In vitro and in vivo screening against various disease models | Discovery of novel anticancer, antimicrobial, or antiviral agents |

| Medicinal Chemistry | Enhancement of potency and selectivity | Structure-guided design, synthesis of rationally designed analogs | Development of drug candidates with improved therapeutic profiles |

Table 2: Investigational Therapeutic Targets for Thioamide Compounds

| Therapeutic Area | Potential Biological Targets | Examples of Thioamide Activity |

|---|---|---|

| Oncology | Kinases, Histone methyltransferase ASH1L, Sirtuin 2 (SIRT2) | Inhibition of cancer cell proliferation |

| Infectious Diseases | Mycobacterial enzymes (e.g., EthA), Ureases, Viral proteases | Antitubercular, antibacterial, antifungal, and antiviral effects |

| Neurodegenerative Diseases | 14-3-3 proteins, various enzymes involved in signaling pathways | Modulation of protein-protein interactions and signaling cascades |

| Inflammatory Diseases | Enzymes involved in inflammatory pathways | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-amino-N-cyclohexyl-3-thioxopropanamide, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis typically involves coupling cyclohexylamine with thioamide precursors under controlled conditions. For example, a two-stage reaction using triethylamine and hexafluorophosphate-based activators in dimethylformamide (DMF) can yield intermediates, followed by cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine-to-activator) and temperature control (20–25°C). Post-reaction purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra for characteristic shifts (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thioamide C=S signal at δ 190–200 ppm in ) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 215.3) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.68 Å) for definitive confirmation .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Follow hazard codes P311 (immediate medical advice), P302/P352 (skin exposure protocols), and P330 (mouth rinsing). Store in inert atmospheres (argon/nitrogen) at –20°C to prevent degradation. Use fume hoods for synthesis due to potential amine and sulfur volatiles .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The cyclohexyl moiety induces steric hindrance, slowing reactions at the thioamide sulfur. Computational modeling (e.g., DFT calculations) can quantify activation energies for substitutions. Experimentally, compare kinetics with linear alkyl analogs under identical conditions (e.g., pseudo-first-order rate constants in DMF at 40°C) .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer : Conduct in vitro assays with controlled variables:

- Enzyme Assays : Use purified target enzymes (e.g., proteases) with fluorogenic substrates to measure IC.

- Receptor Binding : Employ radioligand displacement assays (e.g., -labeled antagonists) to determine K.

- Data Interpretation : Apply statistical frameworks (e.g., ANOVA for inter-study variability) and validate with orthogonal methods (SPR, ITC) .

Q. How can chiral resolution of this compound be achieved for enantioselective studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)) .

Q. What analytical challenges arise in detecting degradation products under oxidative conditions?

- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Key degradation markers include sulfoxide derivatives (e.g., [M+O] at m/z 231.3) and cyclohexylamine byproducts. Accelerated stability studies (40°C/75% RH) can model degradation pathways .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the thioamide group .

- Data Validation : Cross-reference spectral data with PubChem/ECHA entries (e.g., InChIKey: LEBDCRNSLNAHHD) to ensure reproducibility .

- Contradiction Analysis : Use iterative hypothesis testing (e.g., falsifying competing mechanisms) to address conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.